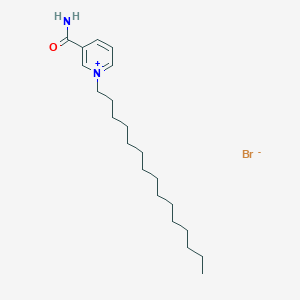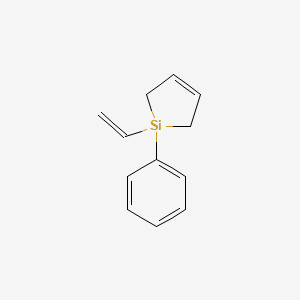
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound known for its unique structural properties and potential applications in various fields. It is a member of the silole family, which is characterized by a five-membered ring containing silicon. The presence of both ethenyl and phenyl groups attached to the silole ring imparts distinct chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole typically involves the hydrosilylation of alkynylphenylsilanes. This process can be initiated using a silyl cation as a chain carrier. For instance, diorganyl [2-(trimethylsilylethynyl)phenyl]silanes can be treated with trityl tetrakis(pentafluorophenyl)borate (TPFPB) in benzene to afford the corresponding benzosiloles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Substitution reactions can occur at the phenyl ring or the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silole oxides.
Reduction: Ethyl-substituted siloles.
Substitution: Halogenated siloles.
Scientific Research Applications
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential use in bioimaging and biosensing due to their fluorescence properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon-containing ring structure. The low-lying LUMOs (Lowest Unoccupied Molecular Orbitals) of siloles, resulting from the interaction between the σ* orbital of the silylene moiety and the π* orbital of the butadiene moiety, play a crucial role in its photophysical properties
Comparison with Similar Compounds
- 1,2-Ethanediol, 1-phenyl-
- 1H-Pyrrole, 2,5-dihydro-
- 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
Comparison: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole stands out due to its unique silicon-containing ring structure, which imparts distinct photophysical properties compared to other similar compounds. For instance, while 1,2-ethanediol, 1-phenyl- is primarily used in organic synthesis, this compound is notable for its applications in optoelectronics and material science .
Properties
CAS No. |
50694-32-1 |
|---|---|
Molecular Formula |
C12H14Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-ethenyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C12H14Si/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h2-9H,1,10-11H2 |
InChI Key |
VKASXOWNUAKPAO-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]1(CC=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)
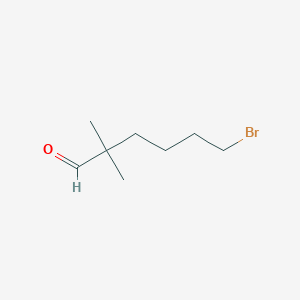
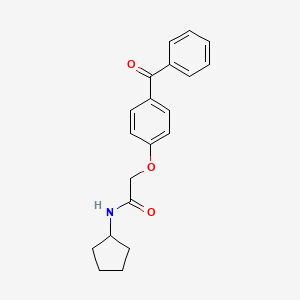
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)


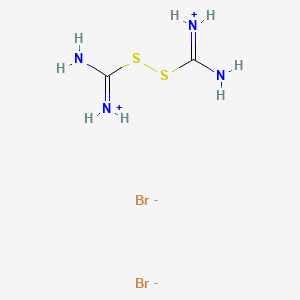
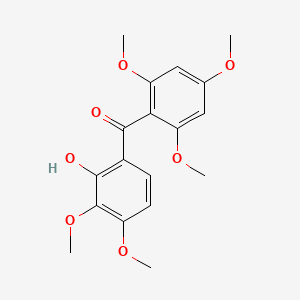
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

